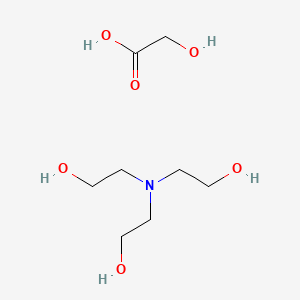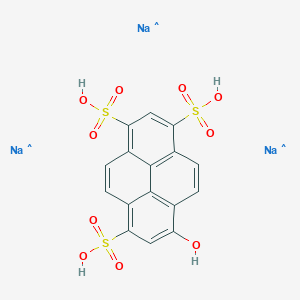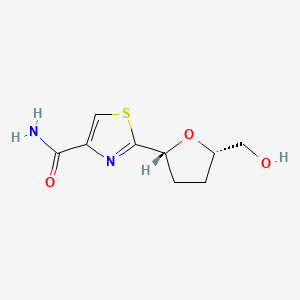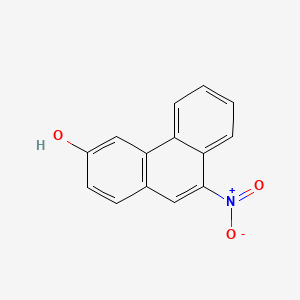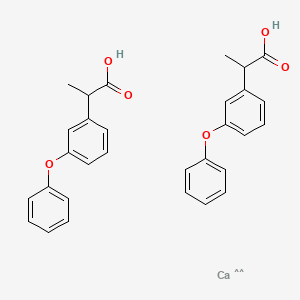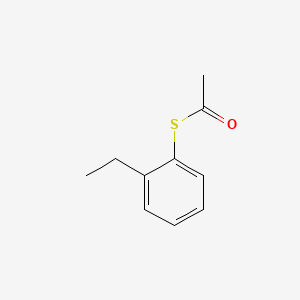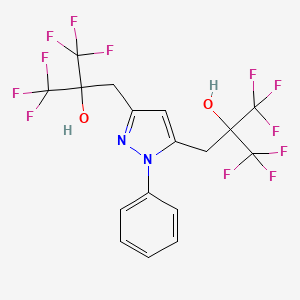
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- is a complex organic compound with the molecular formula C17H12F12N2O2 and a molecular weight of 504.31 g/mol . This compound is known for its unique structure, which includes multiple trifluoromethyl groups, making it highly fluorinated. It is also referred to as 3,5-Bis((2-hydroxy-3,3,3-trifluoro-2-trifluoromethyl)propyl)-1-phenyl pyrazole .
Méthodes De Préparation
The synthesis of 3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- involves several steps. One common method includes the reaction of 1-phenyl-3,5-dihydroxy pyrazole with trifluoromethylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The process involves multiple purification steps, including recrystallization and chromatography, to obtain the pure compound .
Analyse Des Réactions Chimiques
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- involves its interaction with specific molecular targets. The compound’s highly fluorinated structure allows it to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have significant effects on biological systems .
Comparaison Avec Des Composés Similaires
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- can be compared with other fluorinated pyrazole derivatives, such as:
3,5-Difluoropyrazole: Lacks the extensive trifluoromethylation, resulting in different chemical and biological properties.
1-Phenyl-3,5-dihydroxy pyrazole: The precursor in the synthesis of the target compound, with different reactivity and applications.
Trifluoromethyl pyrazole: A simpler structure with fewer trifluoromethyl groups, leading to different physical and chemical characteristics.
Propriétés
Numéro CAS |
102129-14-6 |
|---|---|
Formule moléculaire |
C17H12F12N2O2 |
Poids moléculaire |
504.27 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-[[2-phenyl-5-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]pyrazol-3-yl]methyl]propan-2-ol |
InChI |
InChI=1S/C17H12F12N2O2/c18-14(19,20)12(32,15(21,22)23)7-9-6-11(31(30-9)10-4-2-1-3-5-10)8-13(33,16(24,25)26)17(27,28)29/h1-6,32-33H,7-8H2 |
Clé InChI |
WJEFGRXHPTVCKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC(=N2)CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


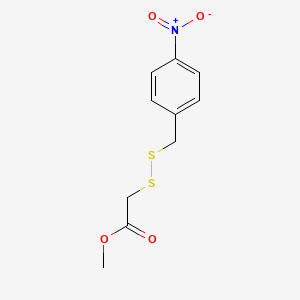
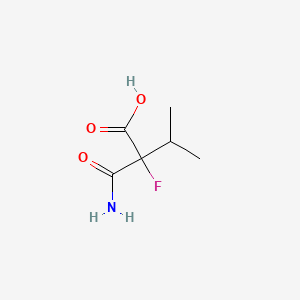


![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)
